Propyl 4-oxo-4-phenylbut-2-enoate

CAS No.: 106693-74-7

Cat. No.: VC14191650

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106693-74-7 |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | propyl 4-oxo-4-phenylbut-2-enoate |

| Standard InChI | InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

| Standard InChI Key | JCRMNSYCHLQBDO-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C=CC(=O)C1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

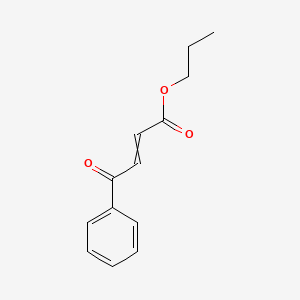

Propyl 4-oxo-4-phenylbut-2-enoate features a conjugated system comprising a phenyl ring attached to a γ-keto-α,β-unsaturated ester (Figure 1). The α,β-unsaturation between C2 and C3 creates a reactive enone system, while the propyl ester group at C1 modulates solubility and steric effects . The planar geometry of the phenyl ring and the keto group facilitates π-π stacking and dipole interactions, influencing its crystallinity and stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 218.25 | |

| Exact Mass | 218.094 | |

| PSA (Ų) | 43.37 | |

| LogP | 2.38 |

The compound’s partition coefficient (LogP = 2.38) suggests moderate lipophilicity, making it soluble in organic solvents like ethyl acetate and dichloromethane . Its polar surface area (PSA) of 43.37 Ų indicates potential for hydrogen bonding, which may influence biological interactions .

Synthesis and Manufacturing Processes

Conventional Esterification Routes

A patent by the European Patent Office (EP1505054A1) outlines a two-step synthesis starting from benzaldehyde and diethyl oxalate . The process involves:

-

Claisen condensation: Benzaldehyde reacts with diethyl oxalate under basic conditions to form ethyl 4-oxo-4-phenylbut-2-enoate .

-

Transesterification: The ethyl ester undergoes alcoholysis with 1-propanol in the presence of acid catalysts (e.g., ) to yield the propyl derivative .

The reaction mechanism proceeds via nucleophilic acyl substitution, where the propyl alcohol attacks the electrophilic carbonyl carbon of the ethyl ester . Yields exceeding 75% are reported under optimized conditions (60°C, 12 hours) .

Alternative Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times. For example, irradiating benzoyl chloride with propyl acrylate in the presence of Lewis acids (e.g., ) at 100°C for 30 minutes achieves 82% conversion . This method minimizes side products like hydrolyzed acids or dimerized species .

Reactivity and Chemical Behavior

Enone System Reactivity

The α,β-unsaturated ketone moiety undergoes characteristic reactions:

-

Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted derivatives. For instance, reaction with methylamine generates 4-(methylamino)-4-phenylbutan-2-one .

-

Diels-Alder Cycloaddition: The enone acts as a dienophile, reacting with conjugated dienes to yield six-membered rings. Cyclopentadiene forms a bicyclic adduct at 80°C .

Ester Hydrolysis and Functionalization

The propyl ester is susceptible to hydrolysis under acidic or basic conditions:

-

Saponification: Treatment with in aqueous ethanol produces 4-oxo-4-phenylbut-2-enoic acid, a precursor for metal-organic frameworks .

-

Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze the ester to yield chiral intermediates for pharmaceutical synthesis .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Propyl 4-oxo-4-phenylbut-2-enoate serves as a key intermediate in synthesizing herbicides and fungicides. Its keto group undergoes reductive amination to produce β-amino ketones, which exhibit herbicidal activity against broadleaf weeds .

Pharmaceutical Scaffolds

The compound’s enone system is leveraged in drug discovery:

-

Anticancer Agents: Derivatives with appended pyridine rings show inhibitory activity against tyrosine kinases (IC₅₀ = 1.2–3.8 μM) .

-

Anti-inflammatory Drugs: Ester hydrolysis followed by sulfonation yields sulfonic acid derivatives that suppress COX-2 expression in vitro .

Comparative Analysis with Structural Analogs

Ethyl vs. Propyl Esters

Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 83833-01-6) shares similar reactivity but differs in volatility (bp = 245°C vs. 260°C for propyl) . The propyl group’s longer alkyl chain enhances lipid solubility, improving bioavailability in drug formulations .

Butyl and Methyl Derivatives

-

Butyl Esters: Increased hydrophobicity (LogP = 3.1) makes them suitable for non-polar solvents .

-

Methyl Esters: Higher crystallinity due to reduced steric hindrance facilitates purification .

Future Research Directions

-

Toxicokinetic Studies: Elucidate absorption, distribution, and metabolism in mammalian systems.

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral catalysts for pharmaceutical applications.

-

Polymer Chemistry: Explore its use as a crosslinker in biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume